molecular formula C10H7NO5S B11864754 8-Sulfoquinoline-6-carboxylic acid CAS No. 859959-40-3

8-Sulfoquinoline-6-carboxylic acid

Cat. No.: B11864754
CAS No.: 859959-40-3
M. Wt: 253.23 g/mol
InChI Key: CJJBOXZBYXLGJD-UHFFFAOYSA-N
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Description

8-Sulfoquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a sulfonic acid group at the 8th position and a carboxylic acid group at the 6th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfoquinoline-6-carboxylic acid typically involves the sulfonation of quinoline derivatives followed by carboxylation One common method includes the reaction of quinoline with sulfuric acid to introduce the sulfonic acid group

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Sulfoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline-6,8-dicarboxylic acid.

    Reduction: 8-Sulfoquinoline-6-methanol.

    Substitution: 8-Aminoquinoline-6-carboxylic acid or 8-Thioquinoline-6-carboxylic acid.

Scientific Research Applications

8-Sulfoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 8-sulfoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and facilitates its binding to target proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Aminoquinoline: Used in the treatment of malaria.

    Quinoline-6-carboxylic acid: Lacks the sulfonic acid group but shares similar structural features.

Uniqueness: 8-Sulfoquinoline-6-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

859959-40-3

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

8-sulfoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H7NO5S/c12-10(13)7-4-6-2-1-3-11-9(6)8(5-7)17(14,15)16/h1-5H,(H,12,13)(H,14,15,16)

InChI Key

CJJBOXZBYXLGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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